molecular formula C4H5N3O3 B3275851 1-Methyl-5-nitro-1H-imidazol-2(3H)-one CAS No. 63062-13-5

1-Methyl-5-nitro-1H-imidazol-2(3H)-one

Cat. No. B3275851
CAS RN: 63062-13-5
M. Wt: 143.1 g/mol
InChI Key: SVAPKTPODYDOQB-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazol-2(3H)-one, also known as MNZH, is an organic compound. Here are some key properties:



  • Appearance : MNZH exists as colorless crystals.

  • Solubility : It is slightly soluble in water but dissolves readily in most organic solvents.

  • Stability : Under standard conditions, MNZH is relatively stable, although it may decompose at high temperatures or upon exposure to open flames.



Synthesis Analysis

The synthesis of MNZH involves the following steps:



  • React 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole.

  • Further react 2-hydroxymethylimidazole with nitric acid to yield 1-methyl-5-nitro-2-hydroxymethylimidazole (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol.



Molecular Structure Analysis

The molecular formula of MNZH is C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub>, and its molecular weight is 157.13 g/mol. The chemical structure consists of an imidazole ring with a methyl group and a nitro group attached.



Chemical Reactions Analysis

1-Methyl-5-nitro-1H-imidazol-2(3H)-one can participate in various chemical reactions, including reduction, substitution, and condensation reactions. These reactions are essential for its functionalization and potential applications.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.4890 g/cm³ (rough estimate).

  • Melting Point : 110-112°C.

  • Boiling Point : Approximately 281.76°C (rough estimate).

  • Refractive Index : Estimated at 1.6190.

  • Acidity Coefficient : Predicted value of 13.31±0.10.


Safety And Hazards


  • MNZH is toxic, with irritant and corrosive properties.

  • Avoid skin, eye, and mucous membrane contact.

  • Handle MNZH away from open flames and high temperatures.


Future Directions

Research on MNZH could explore its applications in pyrotechnics, explosives, or other fields. Investigating its reactivity and stability under various conditions would be valuable.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed references, feel free to ask!


properties

IUPAC Name

3-methyl-4-nitro-1H-imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-6-3(7(9)10)2-5-4(6)8/h2H,1H3,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAPKTPODYDOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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